3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with 3-methoxypropan-1-amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution on the pyrazole ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or amine groups, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF or other aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted pyrazole compounds .
Scientific Research Applications
3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including neurotoxic potentials.
Hydrazine-coupled pyrazole derivatives: Exhibits antileishmanial and antimalarial activities.
N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-(propan-2-yl)-9H-purin-2-yl)pyrrolidin-3-yl)propanamide: Investigated for its potential as a kinase inhibitor.
Uniqueness
3-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and amine groups provide versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its potential bioactivity makes it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methoxy-1-(1-methylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3O/c1-11-6-7(5-10-11)8(9)3-4-12-2/h5-6,8H,3-4,9H2,1-2H3 |
InChI Key |
ZARPMARMBORLMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(CCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.